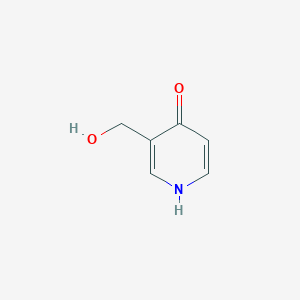

4-Hydroxy-3-pyridinemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-3-7-2-1-6(5)9/h1-3,8H,4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWFAKVYNKBBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442629 | |

| Record name | 4-Hydroxy-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177592-15-3 | |

| Record name | 4-Hydroxy-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Hydroxy 3 Pyridinemethanol and Its Structural Analogs

Strategic Approaches to Regioselective Functionalization of the Pyridine (B92270) Ring

Achieving regioselectivity in the functionalization of the pyridine ring is a central challenge in the synthesis of specifically substituted pyridines like 4-Hydroxy-3-pyridinemethanol. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the positions susceptible to nucleophilic or electrophilic attack. Strategic approaches often involve the pre-functionalization of the ring followed by transformative steps or the use of directing groups to guide substitution to the desired position.

Introduction of the Hydroxymethyl Group via Reductive Transformations

A primary strategy for introducing the 3-hydroxymethyl group onto a 4-hydroxypyridine scaffold involves the reduction of a pre-installed functional group at the C-3 position. This two-step approach, comprising functional group installation and subsequent reduction, allows for precise control over the final structure.

Catalytic hydrogenation of a pyridine nitrile (cyanopyridine) offers a direct route to the corresponding aminomethylpyridine, which can then be converted to the hydroxymethyl derivative. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Raney Nickel is a widely used catalyst for the reduction of nitriles. wikipedia.org It is a fine-grained nickel-aluminium alloy and is effective in hydrogenating various functional groups, including nitriles to primary amines. wikipedia.org The hydrogenation of nitriles to amines is conventionally carried out with Raney nickel, which can be doped with other metals to modify its activity and selectivity. google.com For instance, palladium-activated Raney-nickel has been used for nitrile reduction in the presence of other sensitive functional groups. nih.gov

Rhodium catalysts , such as Rhodium oxide (Rh₂O₃), have also demonstrated efficacy in the hydrogenation of functionalized pyridines under mild conditions. researchgate.net This can be particularly advantageous when dealing with substrates bearing sensitive functional groups that might not tolerate the harsh conditions sometimes required with other catalysts. researchgate.net

| Catalyst | Precursor | Product | Conditions | Notes |

| Raney Nickel | 3-Cyanopyridine | 3-Aminomethylpyridine | H₂, solvent | A common and effective method for nitrile reduction. wikipedia.org |

| Palladium-activated Raney-Nickel | Nitrile with Boc-protected amino group | Amine with Boc-protected amino group | Catalytic hydrogenation | Allows for selective nitrile reduction. nih.gov |

| Rhodium oxide (Rh₂O₃) | Functionalized Pyridines | Functionalized Piperidines | H₂ (5 bar), TFE, 40°C, 16h | Mild conditions, broad substrate scope. researchgate.net |

Metal hydrides are powerful reducing agents capable of converting carboxylic acids and their derivatives, such as esters, into primary alcohols. This method is highly effective for the synthesis of pyridinemethanols from corresponding pyridinecarboxylic acids.

Lithium Aluminum Hydride (LiAlH₄) is a potent and versatile reducing agent that readily reduces a wide range of carbonyl compounds, including carboxylic acids and esters, to alcohols. libretexts.orgmasterorganicchemistry.comchemguide.co.uk The high reactivity of LiAlH₄ makes it suitable for the reduction of often less reactive pyridine carboxylic acids. libretexts.org The general mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. idc-online.com

Diisobutylaluminium hydride (DIBAL-H) is a bulkier and less reactive reducing agent compared to LiAlH₄. wikipedia.orgadichemistry.com This characteristic allows for more controlled reductions. At low temperatures (typically -78 °C), DIBAL-H can selectively reduce esters to aldehydes, which can be a useful synthetic intermediate. wikipedia.orgyoutube.comchemistrysteps.com However, at higher temperatures, it can further reduce the aldehyde to the primary alcohol. adichemistry.com DIBAL-H is considered an electrophilic reducing agent, as it coordinates to the carbonyl oxygen before hydride transfer. adichemistry.com

| Reagent | Precursor | Product | Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Pyridine-3-carboxylic acid | 3-Pyridinemethanol (B1662793) | Anhydrous ether or THF | A powerful, non-selective reducing agent. libretexts.orgmasterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Pyridine-3-carboxylic acid ester | 3-Pyridinemethanol | Anhydrous ether or THF | Effective for ester reduction to primary alcohols. libretexts.org |

| Diisobutylaluminium hydride (DIBAL-H) | Pyridine-3-carboxylic acid ester | 3-Pyridinemethanol | Toluene or hexane, higher temperatures | Can fully reduce esters to alcohols. adichemistry.com |

Hydroxylation Techniques for Pyridine Backbone Modification

Directly introducing a hydroxyl group onto the pyridine ring at a specific position presents a more atom-economical approach. Recent advancements in synthetic methodology have enabled regioselective hydroxylation of the pyridine backbone.

A notable development is the C3 selective hydroxylation of pyridines via photochemical valence isomerization of pyridine N-oxides . nih.govacs.orgelsevierpure.comnih.gov This metal-free transformation proceeds through the irradiation of a pyridine N-oxide, leading to the formation of an oxaziridine intermediate. This intermediate can then undergo an "oxygen walk" mechanism, ultimately affording the C3-hydroxylated pyridine upon acid-promoted ring-opening. acs.org This method offers operational simplicity and is compatible with a diverse array of functional groups. nih.govnih.gov The reaction conditions typically involve irradiating the pyridine N-oxide in the presence of acetic acid and a suitable solvent. nih.gov

Another strategy involves the meta-hydroxylation of pyridines using dearomatized intermediates . nih.gov This approach relies on the temporary dearomatization of the pyridine ring to create a more nucleophilic intermediate, which can then react with an electrophilic hydroxylating agent at the C3 position.

| Method | Precursor | Product | Reagents/Conditions | Key Features |

| Photochemical Valence Isomerization | Pyridine N-oxide | C3-Hydroxypyridine | UV light (254 nm), AcOH, (F₃C)₃COH | Metal-free, C3-selective, broad functional group tolerance. nih.govacs.org |

| Dearomatized Intermediates | Pyridine | meta-Hydroxypyridine | Oxazinoaza-arene intermediates, electrophilic peroxides | Access to meta-hydroxylated pyridines. nih.gov |

Multistep Synthetic Routes Utilizing Diverse Precursors

Beyond the direct functionalization of pyridine rings, multistep synthetic sequences starting from different heterocyclic precursors offer alternative and sometimes more efficient pathways to substituted pyridines.

Rearrangement Reactions from Furan Derivatives

A fascinating and increasingly explored strategy for the synthesis of pyridines involves the rearrangement of furan derivatives. This approach leverages the readily available furan core and transforms it into the six-membered pyridine ring.

One such method involves the conversion of furfurylamines to 3-hydroxypyridines . researchgate.net This transformation is typically a two-step process involving an initial oxidation of the furfurylamine, followed by an acid-mediated cyclization and aromatization. This rearrangement provides a direct route to 3-hydroxypyridine scaffolds.

Another related approach is the synthesis of piperidines and pyridines from furfural . nih.gov This cascade process begins with the amination of furfural to furfurylamine, which is then hydrogenated to tetrahydrofurfurylamine. Subsequent ring rearrangement leads to the formation of piperidine, which can be further oxidized to pyridine. nih.gov While this method primarily yields piperidines, it highlights the potential of furan-to-pyridine ring transformations. nih.govstackexchange.com

| Precursor | Intermediate(s) | Product | Reagents/Conditions |

| Furfurylamine | Ring-opened intermediates | 3-Hydroxypyridine | 1. H₂O₂, 2. Acid catalyst (e.g., Aquivion) researchgate.net |

| Furfural | Furfurylamine, Tetrahydrofurfurylamine | Piperidine/Pyridine | NH₃, H₂, Ru₁CoNP/HAP catalyst nih.gov |

Building Block Synthesis from Related Heterocyclic Compounds

The construction of the pyridoxine (B80251) core, of which this compound is a fundamental example, can be efficiently achieved by utilizing other heterocyclic compounds as foundational building blocks. This strategy involves the transformation or rearrangement of existing ring systems to form the desired pyridine structure. Such approaches are valuable in synthetic chemistry as they can offer novel pathways to complex molecules, often with high regioselectivity.

One prominent strategy involves the manipulation of the C(5)-position hydroxymethyl group of pyridoxine itself to create various fused heterocyclic systems. mdpi.com For instance, pyridoxine can serve as a starting material for the divergent synthesis of aminooxazole-, aminoimidazole-, and aminopyrrole-fused pyridinols. mdpi.com This highlights the versatility of a pre-existing pyridinemethanol structure in generating more complex, structurally related analogs.

Another approach involves building the pyridine ring from different heterocyclic precursors. For example, 2-aminothiophenes can be readily cyanoacylated and subsequently reacted with various reagents to form complex fused pyridine systems like pyrido[1,2-a]thieno[3,2-e]pyrimidines. nih.gov Similarly, 3-formylchromones have been used as versatile building blocks, reacting with a variety of carbon and nitrogen nucleophiles to yield diverse fused heterocyclic systems containing a pyridine moiety. eurjchem.com These reactions typically proceed via condensation with the aldehyde group followed by a nucleophilic attack on the chromone ring, leading to ring opening and re-cyclization into a pyridine derivative. eurjchem.com

The biosynthesis of Vitamin B6, which includes pyridoxine, offers insight into the formation of the pyridine nucleus from acyclic precursors, a biological parallel to building block synthesis. nih.govresearchgate.net Studies in Escherichia coli have shown that the pyridine ring is assembled from precursors like 4-hydroxy-L-threonine and 1-deoxy-D-xylulose, demonstrating nature's method of constructing this heterocyclic core. nih.govresearchgate.net

The following table summarizes various heterocyclic building blocks and the resulting pyridine-containing structures.

| Precursor Heterocycle | Reagents/Conditions | Resulting Structure/System | Reference |

| Pyridoxine | Multi-step manipulation of hydroxymethyl group | Fused aminooxazole, aminoimidazole, and aminopyrrole pyridinols | mdpi.com |

| 2-Aminothiophenes | Cyanoacetic acid, DMF-DMA, arylidenemalononitrile | Pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives | nih.gov |

| 3-Formylchromones | Carbon and nitrogen nucleophiles | Fused pyridine and pyridone derivatives | eurjchem.com |

| 4-Methyl-3-cyano-pyridine-2,6-diones | Phenyldiazonium salt, DMF-DMA | Pyrido[3,4-c]pyridazine-6,8-dione derivatives | mdpi.com |

Green Chemistry Principles in the Synthesis of Pyridinemethanol Compounds

The application of green chemistry principles to the synthesis of pyridine derivatives, including pyridinemethanols, is a significant focus of modern chemical research, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.inijarsct.co.in These methodologies prioritize the use of safer solvents, reduce waste, and often lead to higher yields and shorter reaction times. rasayanjournal.co.in

Key green techniques developed for the synthesis of pyridine-based compounds include:

Microwave-Assisted Synthesis : This technique has been successfully employed to accelerate reactions and improve yields in the synthesis of pyridine derivatives. nih.govnih.gov For example, a one-pot, four-component reaction to produce novel pyridines under microwave irradiation resulted in excellent yields (82%–94%) and significantly shorter reaction times (2–7 minutes) compared to conventional heating methods. nih.gov

Solvent-Free or Benign Solvent Systems : Traditional organic synthesis often relies on hazardous solvents. rasayanjournal.co.in Green approaches emphasize solvent-free reactions or the use of environmentally benign solvents like water or ethanol. nih.govgoogle.com An electrocatalytic reduction method for preparing 4-pyridinemethanol uses an acidic aqueous solution as the reaction medium, avoiding organic solvents entirely. google.com

Use of Green Catalysts : The development of non-toxic, recyclable catalysts is a cornerstone of green chemistry. nih.gov Bismuth chloride (BiCl₃), a low-cost and relatively non-toxic Lewis acid, has been used to catalyze the synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation, showcasing a greener alternative to more hazardous catalysts. nih.gov

Biocatalysis : Leveraging enzymes as catalysts offers high selectivity under mild reaction conditions, such as ambient temperature and pressure in aqueous solutions. ijarsct.co.in For instance, the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine can be streamlined using enzyme catalysis, which eliminates the need for strong oxidizing and reducing agents required in traditional multi-step routes.

Multicomponent Reactions (MCRs) : MCRs involve combining three or more reactants in a single step to form a product that incorporates portions of all reactants. rasayanjournal.co.in This approach enhances efficiency, reduces waste, and simplifies workup procedures, aligning well with the principles of green chemistry. rasayanjournal.co.innih.gov

The following table compares traditional and green synthetic approaches for pyridine compounds.

| Green Chemistry Principle | Traditional Method | Green Alternative | Advantages of Green Alternative |

| Energy Source | Conventional heating (reflux) | Microwave irradiation | Reduced reaction times, improved yields, lower energy consumption. nih.gov |

| Solvents | Use of hazardous organic solvents | Use of water, ethanol, or solvent-free conditions | Reduced environmental pollution, improved safety, easier workup. rasayanjournal.co.ingoogle.com |

| Catalysis | Transition metal catalysts, strong acids/bases | Biocatalysts (enzymes), non-toxic metal salts (e.g., BiCl₃) | High selectivity, mild reaction conditions, reduced toxic waste, catalyst recyclability. nih.gov |

| Reagents | Use of stoichiometric strong reducing/oxidizing agents | Electrocatalytic reduction, enzyme-catalyzed oxidation | Avoids hazardous reagents, improves atom economy, milder conditions. google.com |

These advanced methodologies underscore a shift towards more sustainable and efficient practices in the synthesis of this compound and its analogs, driven by the principles of green chemistry.

Based on the scientific literature accessed, there is currently insufficient specific data available for the compound This compound to fully address the detailed sections and subsections of the requested article outline. Research on related compounds, such as 3-pyridinemethanol and 4-pyridinemethanol, provides insights into potential reaction mechanisms, but direct experimental results for this compound concerning photoelectrocatalytic oxidation, chemical oxidation with Chromium(VI), and pulse radiolysis are not present in the provided search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the specified compound.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 4 Hydroxy 3 Pyridinemethanol

Radical-Mediated Reaction Pathways

Characterization of Transient Species and Reaction Intermediates

In chemical reactions, 4-hydroxy-3-pyridinemethanol is expected to form several types of transient species and reaction intermediates, analogous to those observed for pyridoxine (B80251) and its active form, pyridoxal (B1214274) 5'-phosphate (PLP). These short-lived molecules are crucial in determining the reaction pathways and final products.

One of the key intermediates anticipated in the reactions of this compound, particularly in biological contexts or in reactions with amino acids, is a Schiff base (or imine). This is formed by the condensation of an aldehyde or ketone with a primary amine. While this compound itself does not possess a carbonyl group, its oxidation to the corresponding aldehyde, 4-hydroxy-3-pyridinecarboxaldehyde, would enable the formation of a Schiff base with an amino acid. This intermediate is central to the catalytic activity of many PLP-dependent enzymes. youtube.com

Following the formation of a Schiff base, a quinonoid intermediate can be generated through the removal of a proton from the α-carbon of the amino acid. These intermediates are characterized by a quinone-like structure in the pyridine (B92270) ring and are highly conjugated, which contributes to their stability. The formation of quinonoid intermediates is a critical step in various PLP-catalyzed transformations of amino acids, including transamination, decarboxylation, and racemization. picmonic.com

In the context of its synthesis or degradation, other transient species may be involved. For instance, the synthesis of pyridoxine often involves an oxazole intermediate followed by a Diels-Alder reaction. wikipedia.org Similar strategies could potentially be employed for the synthesis of this compound, which would involve analogous transient structures.

The characterization of these transient species often requires specialized techniques due to their short lifetimes. Methods such as stopped-flow spectroscopy, flash photolysis, and computational modeling are typically employed to detect and study the properties of these fleeting intermediates.

Table 1: Plausible Transient Species in Reactions of this compound and its Derivatives

| Transient Species/Intermediate | Precursor(s) | Key Reaction Type | Method of Characterization (Analogous Systems) |

|---|---|---|---|

| Schiff Base (Imine) | 4-hydroxy-3-pyridinecarboxaldehyde + Amine | Condensation | UV-Vis Spectroscopy, NMR Spectroscopy |

| Quinonoid Intermediate | Schiff Base | Deprotonation | Stopped-flow Spectroscopy, Circular Dichroism |

Electrophilic and Nucleophilic Reactions on the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic character significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The nitrogen atom withdraws electron density from the ring, making it less attractive to electrophiles. Furthermore, under acidic conditions often used for electrophilic substitution, the pyridine nitrogen is protonated, further deactivating the ring.

However, the activating, electron-donating effects of the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups on the pyridine nucleus of this compound can influence the outcome of electrophilic substitution reactions. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the hydroxyl group are C5 and C2. The hydroxymethyl group at C3 is a weak activating group. Therefore, electrophilic attack is most likely to occur at the C2 or C6 positions, which are ortho to the nitrogen and influenced by the activating substituents. The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile. youtube.com

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. The presence of a good leaving group at these positions facilitates nucleophilic substitution. In this compound, direct nucleophilic substitution on the unsubstituted ring is challenging and typically requires harsh conditions. However, if a leaving group were introduced at the C2 or C6 position, nucleophilic attack would be favored at that site. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electronegative nitrogen atom. youtube.com

The reactivity of the pyridine nucleus can also be enhanced by N-oxidation. The resulting pyridine N-oxide is more susceptible to both electrophilic attack (at the C4 position) and nucleophilic attack (at the C2 and C6 positions after activation of the oxygen). youtube.com

Complexation Chemistry and Ligand Properties in Metal Coordination

The structure of this compound, featuring a pyridine nitrogen, a phenolic hydroxyl group, and an alcoholic hydroxyl group, makes it an excellent candidate as a ligand for a variety of metal ions. The nitrogen atom and the oxygen atoms of the hydroxyl groups can act as donor atoms, allowing the molecule to coordinate with metal centers in several ways. The complexation behavior is highly analogous to that of pyridoxine. researchgate.netacs.org

This compound can act as a neutral, monodentate, bidentate, or tridentate ligand, or it can be deprotonated to form an anionic ligand, leading to the formation of stable chelate rings with metal ions. The coordination mode is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. researchgate.net

Common coordination modes observed in metal complexes of pyridoxine, which are expected to be similar for this compound, include:

Monodentate coordination: Primarily through the pyridine nitrogen atom.

Bidentate coordination: Involving the pyridine nitrogen and the deprotonated phenolic oxygen, forming a stable five-membered chelate ring. This is a very common coordination mode. Another bidentate mode could involve the phenolic oxygen and the alcoholic oxygen.

Tridentate coordination: Involving the pyridine nitrogen, the phenolic oxygen, and the alcoholic oxygen.

The formation of these complexes can be studied using various techniques, including potentiometric titrations, UV-Visible spectroscopy, NMR spectroscopy, and X-ray crystallography. The stability constants of the metal complexes provide quantitative information about the strength of the metal-ligand interactions. Studies on pyridoxine have shown that it forms stable complexes with a wide range of metal ions, including transition metals like Cu(II), Zn(II), and Fe(III), as well as lanthanide ions. acs.orgresearchgate.net

The ability of this compound to form stable metal complexes suggests its potential application in areas such as catalysis, materials science, and as a model for understanding the role of metal ions in biological systems where pyridoxine is involved.

Table 2: Potential Coordination Modes of this compound with Metal Ions

| Coordination Mode | Donor Atoms Involved | Charge of Ligand | Plausible Metal Ions |

|---|---|---|---|

| Monodentate | Pyridine Nitrogen | Neutral | Various transition metals |

| Bidentate (N, O⁻) | Pyridine Nitrogen, Phenolic Oxygen | Anionic | Cu(II), Zn(II), Fe(III) |

| Bidentate (O, O⁻) | Phenolic Oxygen, Alcoholic Oxygen | Anionic | Various transition metals |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridoxine |

| Pyridoxal 5'-phosphate (PLP) |

| 4-hydroxy-3-pyridinecarboxaldehyde |

| Benzene |

Computational and Theoretical Investigations of 4 Hydroxy 3 Pyridinemethanol

Quantum Chemical Calculations for Molecular and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the nature of chemical bonds, which in turn dictate the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 4-hydroxy-3-pyridinemethanol, a DFT study would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure is the foundation for all further calculations.

Once the minimum energy geometry is obtained, DFT can be used to predict various spectroscopic properties. For instance, the calculation of vibrational frequencies would allow for the theoretical prediction of its infrared (IR) and Raman spectra. These predicted spectra could then be compared with experimental data to confirm the structure and assign specific vibrational modes to the stretching and bending of bonds within the molecule. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts and electronic transitions (UV-Vis spectra) would provide further avenues for structural confirmation and electronic characterization.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value |

| Optimized Bond Length (C3-C4) | Data not available |

| Optimized Bond Angle (C3-C4-C5) | Data not available |

| Calculated Dipole Moment | Data not available |

| Predicted Wavenumber (O-H stretch) | Data not available |

| Predicted ¹³C NMR Chemical Shift (C4) | Data not available |

Note: This table is illustrative. The values are placeholders as specific computational data for this compound is not found in the surveyed literature.

Natural Bond Orbital (NBO) Analysis of Bonding Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of bonding within a molecule. For this compound, NBO analysis would provide a detailed picture of the interactions between the filled and empty orbitals. This would reveal the extent of conjugation within the pyridine (B92270) ring and the electronic interactions between the hydroxyl and hydroxymethyl substituents and the ring.

Key outputs of an NBO analysis include the natural atomic charges, which indicate the electron distribution across the atoms, and the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energies associated with donor-acceptor (charge transfer) interactions. These interactions are crucial for understanding the molecule's electronic structure and reactivity.

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and bonds based on the topology of the electron density. By analyzing the critical points of the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker intramolecular interactions, such as hydrogen bonds.

In the case of this compound, QTAIM could be used to precisely characterize the covalent bonds within the pyridine ring and the substituent groups. Furthermore, it would be instrumental in identifying and quantifying any intramolecular hydrogen bonding that might occur between the adjacent hydroxyl and hydroxymethyl groups, which would significantly influence the molecule's preferred conformation and properties.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time, taking into account temperature and solvent effects.

Investigation of Tautomeric Equilibria and Stability

Pyridine derivatives with hydroxyl groups can exist in different tautomeric forms. For this compound, the equilibrium between the pyridinol form and its corresponding pyridone tautomer could be investigated using MD simulations in conjunction with quantum chemical calculations. By calculating the relative energies of the different tautomers, it would be possible to predict which form is more stable under various conditions.

Solvation Effects on Molecular Conformation and Reactivity

The presence of a solvent can have a profound impact on the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. This would allow for an investigation of how the solvent influences the molecule's conformational preferences, the stability of its tautomers, and the accessibility of its reactive sites. Understanding solvation is critical for predicting the behavior of the molecule in a realistic chemical environment.

In Silico Approaches to Structure-Activity Relationship (SAR) Studies4.3.1. Molecular Docking Analysis for Ligand-Target Interactions4.3.2. Prediction of Binding Affinities and Pharmacophore Modeling

While computational studies have been conducted on similar structures, such as 3-hydroxypyridine-4-one derivatives and other substituted pyridinemethanols, the strict focus on this compound prevents the inclusion of this information.

Future research initiatives would be necessary to generate the specific computational and theoretical data required to populate the requested article sections for this compound. We recommend expanding the scope to include closely related compounds for which a body of computational research exists if an article on this topic is desired.

Biochemical and Pharmacological Explorations of 4 Hydroxy 3 Pyridinemethanol and Its Derivatives

Development as Bioactive Scaffolds in Medicinal Chemistry

Precursors for Histone Deacetylase Inhibitors

The 3-hydroxypyridine core, structurally related to 4-Hydroxy-3-pyridinemethanol, is a key scaffold for developing Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in gene expression, and their inhibition is a validated strategy in cancer therapy. The 3-hydroxypyridine moiety, particularly in the form of 3-hydroxypyridin-2-thione (3-HPT) or 3-hydroxy-4-pyridinone, can function as an effective zinc-binding group (ZBG). nih.govnih.gov This group chelates the zinc ion within the active site of zinc-dependent HDACs, which is essential for their enzymatic activity.

Researchers have identified 3-hydroxypyridin-2-thione as a novel ZBG that demonstrates selectivity for certain HDAC isoforms. nih.govresearchgate.net For instance, 3-HPT was found to inhibit HDAC6 and HDAC8 with IC50 values of 681 nM and 3675 nM, respectively, while showing no activity against HDAC1. nih.govresearchgate.net This isoform selectivity is a significant advantage, as it may lead to therapies with fewer side effects compared to non-selective pan-HDAC inhibitors. The synthesis of these inhibitors often involves modifying the 3-hydroxypyridine core to optimize potency and selectivity. nih.gov

Table 1: Inhibition of HDAC Isoforms by a 3-Hydroxypyridin-2-thione (3-HPT) Based Inhibitor

| HDAC Isoform | IC50 (nM) |

| HDAC1 | Inactive |

| HDAC6 | 681 |

| HDAC8 | 3675 |

Building Blocks for Kinase Inhibitors (e.g., Chk1)

The pyridine (B92270) ring is a fundamental building block in the design of various kinase inhibitors, which are crucial in cancer treatment by targeting signaling pathways that control cell growth and proliferation. Specifically, derivatives containing a pyridine ring fused with a pyrimidine ring, known as pyridopyrimidines, have been developed as potent inhibitors of several kinases, including Checkpoint kinase 1 (Chk1).

Chk1 is a key enzyme in the DNA damage response pathway, and its inhibition can enhance the efficacy of chemotherapy. nih.gov A series of selective Chk1 inhibitors featuring a pyrido[3,2-d]pyrimidin-6(5H)-one scaffold has been synthesized and evaluated. nih.govresearcher.life One compound from this series demonstrated potent Chk1 inhibition with an IC50 of 0.55 nM. nih.gov This compound also showed significant anti-proliferative effects in cancer cell lines, both alone (IC50 = 202 nM in MV-4-11 cells) and in combination with the chemotherapeutic agent gemcitabine (IC50 = 63.53 nM in HT-29 cells). nih.gov Similarly, pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of other kinases like PIM-1, with IC50 values as low as 11.4 nM. These findings underscore the importance of the pyridine framework as a versatile starting point for the development of targeted kinase inhibitors.

Table 2: Activity of a Pyrido[3,2-d]pyrimidin-6(5H)-one Derivative (Compound 11)

| Target/Cell Line | Activity Type | IC50 (nM) |

| Chk1 Kinase | Inhibition | 0.55 |

| MV-4-11 Cells | Anti-proliferative | 202 |

| HT-29 Cells (with Gemcitabine) | Anti-proliferative | 63.53 |

Exploration of Anti-inflammatory and Anticancer Properties

Derivatives built upon a pyridine-containing heterocyclic core have been investigated for their direct therapeutic potential as anti-inflammatory and anticancer agents. A study focusing on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which feature a core structure related to this compound, revealed moderate cytotoxic activity against several human cancer cell lines.

The most sensitive cell line was K562 (leukemia), with IC50 values for the tested compounds ranging from 42 to 57 μmol/L. Modest growth inhibition was also observed against MCF-7 (breast cancer), SaOS2 (osteosarcoma), and MDA-MB-468 (breast cancer) cell lines. Furthermore, these compounds were evaluated for their anti-inflammatory activity via inhibition of cyclooxygenase (COX) enzymes. Several of the 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives showed potent and selective inhibition of COX-2, with IC50 values below 20 μmol/L, highlighting their potential as anti-inflammatory agents.

Table 3: Anticancer Activity of 2,3-diaryl-3H-imidazo[4,5-b]pyridine Derivatives

| Cancer Cell Line | IC50 Range (μmol/L) |

| K562 (Leukemia) | 42 - 57 |

| MCF-7 (Breast) | 44 - 72 |

| SaOS2 (Bone) | 52.5 - 71.5 |

| MDA-MB-468 (Breast) | 66.46 - 78.82 |

Interaction with Biological Systems and Pathways (e.g., as part of vitamin B6 derivatives)

This compound is the alcohol form of vitamin B6, also known as pyridoxine (B80251). nih.gov Vitamin B6 is a generic name for six interconvertible compounds, or "vitamers," that are essential for human health. nih.govwikipedia.orgresearchgate.net These vitamers, including pyridoxine, pyridoxal (B1214274) (the aldehyde form), and pyridoxamine (B1203002) (the amine form), are absorbed and converted in the body into the biologically active coenzyme form, pyridoxal 5'-phosphate (PLP). nih.govmdpi.comwikipedia.org

PLP is a remarkably versatile coenzyme, participating in more than 140 distinct enzymatic reactions, the majority of which are involved in amino acid metabolism. nih.govnih.govwikipedia.org It plays a central role in processes such as transamination, decarboxylation, and racemization of amino acids. nih.govwikipedia.org Through these functions, PLP is indispensable for the biosynthesis of neurotransmitters, the metabolism of lipids and carbohydrates, immune function, and the formation of hemoglobin. nih.govmdpi.com The conversion of dietary forms of vitamin B6, like this compound, into PLP occurs primarily in the liver, after which PLP is released into circulation, often bound to albumin, for delivery to tissues throughout the body. nih.govwikipedia.org The catabolism of vitamin B6 results in the formation of 4-pyridoxic acid, which is excreted in the urine. nih.govwikipedia.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation, Purity, and Reaction Monitoring

Chromatography is fundamental to the analysis of 4-Hydroxy-3-pyridinemethanol, enabling its separation from impurities, starting materials, and other products in a complex matrix.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose, offering high resolution and sensitivity for both qualitative identification and quantitative measurement. The method's adaptability makes it ideal for assessing the purity of synthesized batches and for real-time monitoring of reaction progress.

A typical HPLC method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer (often with an acid modifier like formic or phosphoric acid to ensure consistent ionization and good peak shape) and an organic solvent such as acetonitrile or methanol. Detection is commonly achieved using a UV detector set to a wavelength where the pyridine (B92270) ring exhibits strong absorbance, typically around 270-280 nm. By comparing the retention time of the analyte to that of a known reference standard, its identity can be confirmed. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations, allowing the concentration of this compound in an unknown sample to be determined from its peak area.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV Spectrophotometry at ~275 nm |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Application | Purity assessment, quantitative analysis, reaction monitoring |

Due to its polarity and low volatility stemming from the hydroxyl groups, this compound is not directly suitable for Gas Chromatography (GC) analysis. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound. A common and effective method is silylation, which replaces the active hydrogens of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.

The derivatization is often a two-step process performed in a solvent like pyridine. First, methoximation is used to protect the carbonyl group if any tautomers exist, followed by silylation with a reagent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Once derivatized, the resulting TMS-ether can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other volatile components in the sample, and the mass spectrometer provides mass information for identification. The resulting mass spectrum of the derivatized compound will show a characteristic molecular ion peak and fragmentation pattern, confirming its identity.

| Parameter | Typical Condition/Procedure |

|---|---|

| Derivatization Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with pyridine as a catalyst/solvent |

| Derivatization Procedure | Incubation of the dried sample with the reagent at elevated temperature (e.g., 37-60 °C) |

| GC Column | Non-polar capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Application | Identification of the compound in complex matrices where volatility is required |

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is crucial for the unambiguous confirmation of the molecular structure of this compound. Each technique provides unique information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The three aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns (multiplicity) revealing their coupling relationships with adjacent protons. The methylene (-CH₂-) protons of the hydroxymethyl group would typically appear as a singlet further upfield. The protons of the two hydroxyl groups (-OH) are often broad singlets and their chemical shifts can be variable; they can be confirmed by D₂O exchange.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 (Pyridine) | ~8.0-8.2 | Singlet / Narrow Doublet | 1H |

| H-5 (Pyridine) | ~7.2-7.4 | Doublet | 1H |

| H-6 (Pyridine) | ~8.1-8.3 | Doublet | 1H |

| -CH₂- | ~4.6-4.8 | Singlet | 2H |

| Ar-OH | Variable (Broad Singlet) | Singlet | 1H |

| -CH₂OH | Variable (Broad Singlet) | Singlet | 1H |

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. This compound has six unique carbon atoms. The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm), with the carbons attached to the electronegative oxygen and nitrogen atoms appearing further downfield. The methylene carbon of the hydroxymethyl group will appear as a single peak in the upfield region (typically δ 60-65 ppm).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | ~140-145 |

| C-3 (Pyridine) | ~125-130 |

| C-4 (Pyridine) | ~150-155 |

| C-5 (Pyridine) | ~120-125 |

| C-6 (Pyridine) | ~145-150 |

| -CH₂- | ~60-65 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. When coupled with liquid chromatography (LC-MS), it allows for the analysis of the pure compound as it elutes from the column. The molecular formula of this compound is C₆H₇NO₂, corresponding to a molecular weight of 125.13 g/mol . In positive ion mode ESI-MS, the compound is expected to be detected as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 126.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. The fragmentation pattern is a unique fingerprint that helps to confirm the structure. For this compound, fragmentation is expected to occur via the loss of small, stable neutral molecules or radicals from the parent ion. Common fragmentation pathways for aromatic alcohols include the loss of the hydroxymethyl group or the loss of water.

| m/z Value | Ion Identity | Proposed Fragmentation Pathway |

|---|---|---|

| 126 | [M+H]⁺ | Protonated Molecular Ion |

| 125 | [M]⁺ | Molecular Ion (in EI-MS) |

| 108 | [M-OH]⁺ or [M+H-H₂O]⁺ | Loss of a hydroxyl radical or water molecule |

| 97 | [M-CO]⁺ | Loss of carbon monoxide from the phenol ring |

| 94 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. The C-O stretching vibration for the alcohol and phenol will appear in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the pyridine ring appear in the 1400-1600 cm⁻¹ range.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Alcohol and Phenol -OH |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Aliphatic C-H (-CH₂-) |

| 1400-1600 | C=C and C=N Stretch | Pyridine Ring |

| 1000-1260 | C-O Stretch | Alcohol and Phenol C-O |

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring acts as a chromophore. Substituted pyridines typically exhibit absorptions in the UV region corresponding to π → π* transitions. For this compound, one would expect to see absorption maxima in the range of 250-290 nm. The exact position of the absorption maximum (λ_max) and its intensity can be influenced by the solvent and the pH, due to the potential for protonation of the pyridine nitrogen and deprotonation of the phenolic hydroxyl group.

| Parameter | Expected Value | Associated Transition |

|---|---|---|

| λ_max 1 | ~270-290 nm | π → π |

| λ_max 2 | ~210-230 nm | π → π |

| Solvent | Methanol or Water | - |

Microscopic and Spectroscopic Techniques for Heterogeneous Catalysts

A suite of powerful analytical techniques is employed to investigate the intricate properties of heterogeneous catalysts. These methods provide insights from the crystalline structure to the surface elemental composition and morphology, which are critical for establishing structure-performance relationships.

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a cornerstone technique for identifying the crystalline phases present in a catalytic material. By bombarding a sample with X-rays and analyzing the diffraction pattern, the atomic and molecular structure of the catalyst can be determined. In the context of catalysts used for pyridinemethanol oxidation, such as titanium dioxide (TiO2) nanotubes, XRD is crucial for confirming the desired crystalline phase, which significantly influences catalytic activity. researchgate.net For instance, in the preparation of TiO2 nanotube photoanodes for the oxidation of 3-pyridinemethanol (B1662793), XRD analysis is used to verify that the nanotubes are primarily in the anatase phase, which is known for its high photocatalytic efficiency. researchgate.net The intensity of the XRD peaks can also correlate with the degree of crystallinity and the length of the nanotubes, which in turn impacts the photoelectrocatalytic activity. researchgate.net

| Catalyst | Anodization Time (h) | Predominant Crystalline Phase | Key XRD Peak (2θ) |

| TiO2 Nanotubes | 1 | Anatase | ~25.3° |

| TiO2 Nanotubes | 2 | Anatase | ~25.3° |

| TiO2 Nanotubes | 3 | Anatase | ~25.3° |

This table illustrates how XRD is used to confirm the crystalline phase of TiO2 nanotube catalysts prepared under different conditions for pyridinemethanol oxidation.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for catalyst characterization as catalytic reactions predominantly occur on the surface. In studies involving noble metal-loaded catalysts for the oxidation of 3-pyridinemethanol, XPS is employed to confirm the presence and chemical state of the deposited metals, such as Platinum (Pt), Gold (Au), or Palladium (Pd). researchgate.net The analysis of the core level spectra of these elements can reveal their oxidation states and their interaction with the support material, which are critical factors in determining the catalytic mechanism and efficiency.

| Catalyst | Element | Binding Energy (eV) | Inferred Chemical State |

| Pt/TiO2 | Pt 4f | 71.1 | Metallic Pt(0) |

| Au/TiO2 | Au 4f | 84.0 | Metallic Au(0) |

| Pd/TiO2 | Pd 3d | 335.2 | Metallic Pd(0) |

This interactive table provides representative XPS data for noble metal-loaded TiO2 catalysts, indicating the metallic state of the active species on the catalyst surface.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Nanostructures

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at the micro- and nanoscale. In the characterization of nanostructured catalysts, such as the TiO2 nanotubes used for 3-pyridinemethanol oxidation, SEM provides direct evidence of the formation of the desired nanotubular structure. researchgate.net SEM images can reveal details about the length, diameter, and ordering of the nanotubes, which are crucial parameters influencing the catalyst's surface area and, consequently, its performance. researchgate.net By comparing SEM images of catalysts prepared under different conditions, researchers can correlate morphological changes with variations in catalytic activity and selectivity. researchgate.net

| Catalyst Preparation Parameter | Observed Morphological Feature (SEM) | Impact on Catalysis |

| Increased Anodization Time | Longer Nanotubes | Increased photoelectrocatalytic activity |

| Thermal Annealing | Formation of crystalline nanotubes | Enhanced photocatalytic efficiency |

| Noble Metal Deposition | Presence of nanoparticles on nanotube surface | Altered selectivity and reaction kinetics |

This table summarizes how SEM is used to analyze the morphology of TiO2 nanotube catalysts and correlate it with their performance in pyridinemethanol oxidation.

Electrochemical Methods for Kinetic and Mechanistic Studies (e.g., Photocurrent Measurements)

| Experimental Condition | Effect on Photocurrent | Implication for Reaction Kinetics |

| Increasing Nanotube Length | Increase | Enhanced light absorption and charge separation |

| Increasing Applied Potential | Increase | Improved charge separation and transport |

| Decreasing Na2SO4 Concentration | Decrease | Reduced electrolyte conductivity, hindering charge transfer |

This interactive table illustrates the use of photocurrent measurements to study the kinetics of the photoelectrocatalytic oxidation of 3-pyridinemethanol on TiO2 nanotube anodes.

Future Research Directions and Emerging Applications of 4 Hydroxy 3 Pyridinemethanol

Rational Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The core structure of 4-Hydroxy-3-pyridinemethanol is a promising starting point for the development of novel therapeutic agents. Future research will focus on the rational design and synthesis of new derivatives with tailored biological activities. This involves strategically modifying the molecule's functional groups to optimize its interaction with biological targets. The design of new molecules with different modes of action is a key approach to overcoming therapeutic resistance in various diseases. mdpi.com

Key strategies in this area include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine (B92270) ring and its substituents will be crucial to establish clear SARs. By synthesizing a library of analogs and evaluating their biological effects, researchers can identify the key structural features responsible for bioactivity.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties can lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles. For example, the hydroxyl groups could be replaced with other hydrogen bond donors or acceptors.

Computational Modeling: Molecular docking and other computational techniques can be used to predict how newly designed derivatives will bind to specific biological targets, such as enzymes or receptors. mdpi.com This allows for a more targeted and efficient synthesis process, prioritizing compounds with the highest predicted affinity and efficacy.

The synthesis of these novel derivatives will likely employ modern organic chemistry techniques to ensure high yield and purity. The goal is to create a diverse portfolio of compounds for further pharmacological evaluation. mdpi.com

Table 1: Strategies for Derivative Synthesis

| Research Objective | Approach | Desired Outcome |

|---|---|---|

| Enhance Target Binding | Modify substituents on the pyridine ring | Increased potency and selectivity |

| Improve Pharmacokinetics | Introduce groups that alter solubility and metabolic stability | Better absorption, distribution, metabolism, and excretion (ADME) profile |

Comprehensive Investigation of Pharmacological Mechanisms and Therapeutic Targets

While the synthesis of new derivatives is important, a fundamental understanding of the pharmacological mechanisms of this compound and its analogs is essential. Future research must undertake a comprehensive investigation to identify its molecular targets and elucidate the signaling pathways it modulates. The related compound, 3-Pyridinemethanol (B1662793) (also known as nicotinyl alcohol), is known to be a peripheral vasodilator and has been used in synthesizing histone deacetylase inhibitors. fishersci.cachemicalbook.com This suggests that this compound could have its own unique biological activities.

Areas for investigation include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins (e.g., receptors, enzymes, ion channels) that interact with the compound.

Mechanism of Action Studies: Once a target is identified, detailed in vitro and in vivo studies are needed to understand how the compound modulates the target's function and the downstream cellular effects.

Therapeutic Potential: Based on its mechanism, the compound can be evaluated for its potential in treating various diseases. For instance, if it targets pathways involved in inflammation or cell proliferation, it could be explored as an anti-inflammatory or anti-cancer agent.

Table 2: Pharmacological Investigation Outline

| Phase of Research | Key Questions | Example Techniques |

|---|---|---|

| Target Discovery | What proteins does the compound bind to? | Affinity Chromatography, Mass Spectrometry |

| Pathway Analysis | Which cellular signaling pathways are affected? | Western Blot, Reporter Gene Assays |

Exploration in Materials Science, including Polymer Chemistry and Nanotechnology

The functional groups on this compound make it an interesting candidate for applications in materials science. The hydroxyl and hydroxymethyl groups can participate in polymerization reactions, while the pyridine ring's nitrogen atom can coordinate with metal ions. This opens up possibilities for creating novel polymers and nanomaterials. elsevier.com

Future research in this domain could explore:

Polymer Synthesis: The compound could serve as a monomer or a cross-linking agent in the synthesis of new polymers. For example, it could be used to create polyesters or polyethers with unique properties conferred by the embedded pyridine ring, such as thermal stability or metal-coordinating capabilities.

Nanoparticle Functionalization: The molecule could be used as a capping agent or a surface ligand to functionalize nanoparticles. The pyridine moiety can bind to the surface of metal nanoparticles, while the hydroxyl groups can be used to attach other molecules or improve the nanoparticles' dispersibility in various solvents.

Metal-Organic Frameworks (MOFs): The ability of the pyridine nitrogen to act as a ligand for metal ions makes this compound a potential building block for the construction of MOFs. These materials have applications in gas storage, catalysis, and chemical sensing.

Table 3: Potential Applications in Materials Science

| Area | Potential Role of this compound | Potential Application |

|---|---|---|

| Polymer Chemistry | Monomer, cross-linker, or additive | Specialty polymers, hydrogels, functional coatings |

| Nanotechnology | Surface ligand for nanoparticles | Stabilized nanoparticles, targeted drug delivery systems |

Development of Highly Efficient and Sustainable Catalytic Processes

The development of green and sustainable chemical processes is a major goal in modern chemistry. frontiersin.org Research into this compound can contribute to this field in two main ways: its synthesis and its use as a catalyst.

Sustainable Synthesis: Future efforts will focus on developing catalytic routes for the synthesis of this compound that are more efficient and environmentally friendly than traditional methods. This involves designing catalysts that can operate under milder conditions, use renewable starting materials, and minimize waste generation. The development of heterogeneous catalysts is particularly desirable as they can be easily separated from the reaction mixture and reused. researchgate.netnih.gov

Use as a Catalyst or Ligand: The compound itself has features that make it a potential organocatalyst or a ligand in metal-catalyzed reactions. The pyridine nitrogen can act as a Lewis base, while the hydroxyl groups can participate in hydrogen bonding, potentially directing or activating substrates in a chemical reaction. As a ligand, it can be used to create novel metal complexes with unique catalytic activities.

Table 4: Catalysis Research Focus

| Research Area | Objective | Potential Impact |

|---|---|---|

| Synthesis of the Compound | Develop a green, catalytic process for producing this compound. | Reduced environmental footprint, lower production costs. |

Translational Research and Preclinical Development Prospects

For any derivative of this compound that shows significant promise in early biological screening, the next step is translational research and preclinical development. This critical phase bridges the gap between basic laboratory discoveries and clinical applications in humans. nih.gov The primary goal is to assess the safety and efficacy of a potential drug candidate before it can be tested in human trials. dndi.org

The preclinical development pathway for promising derivatives would involve:

Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models. This helps to understand how the drug is processed by the body.

Toxicology Studies: A comprehensive assessment of the compound's safety profile to identify any potential adverse effects. This is a crucial step to ensure the drug is safe for human administration.

Formulation Development: Creating a stable formulation of the drug that can be effectively administered (e.g., as a tablet or injection).

Successfully navigating this preclinical stage is essential for a new compound to advance to Phase I clinical trials. dndi.org Although a lengthy and rigorous process, it is the standard pathway for turning a promising molecule into a new medicine. nih.gov

Table 5: Preclinical Development Pipeline

| Stage | Purpose | Key Activities |

|---|---|---|

| Lead Optimization | Refine the chemical structure to improve efficacy and reduce toxicity. | Synthesis of analogs, in vitro testing. |

| In Vivo Efficacy | Confirm therapeutic effect in a living organism. | Testing in relevant animal models of disease. |

| Safety and Toxicology | Determine the safety profile of the drug candidate. | Dose-range finding studies, acute and chronic toxicity testing. |

Q & A

Q. What catalytic methods are effective for oxidizing 4-Hydroxy-3-pyridinemethanol derivatives to value-added products?

Methodological Answer: Photoelectrocatalytic (PEC) oxidation using TiO₂ nanotube photoanodes demonstrates high efficiency. Parameters such as nanotube length (optimized via anodic oxidation), applied potential (e.g., 0.5–1.2 V), and pH (neutral conditions preferred) critically influence conversion rates and selectivity toward products like 3-pyridinemethanal. Stirring speed and electrolyte concentration (e.g., Na₂SO₄) further modulate reaction kinetics .

Q. Which characterization techniques are essential for evaluating TiO₂-based catalysts in pyridinemethanol oxidation?

Methodological Answer: X-ray diffraction (XRD) confirms anatase phase dominance, while scanning electron microscopy (SEM) assesses nanotube morphology (e.g., pore diameter, length). Photocurrent measurements correlate electronic properties with catalytic activity. Longer nanotubes (>1 µm) enhance charge separation, directly impacting reaction efficiency .

Q. What safety protocols should be followed when handling pyridinemethanol derivatives in the lab?

Methodological Answer: Refer to safety data sheets (SDS) for specific hazards. For analogs like 4-Methoxy-3,5-dimethyl-2-pyridinemethanol, use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/skin contact. Emergency measures include decontamination with water and medical consultation for exposure .

Advanced Research Questions

Q. How can contradictory effects of electrolyte concentration on activity and selectivity in PEC oxidation be resolved?

Methodological Answer: Lower Na₂SO₄ concentrations reduce ionic conductivity, decreasing activity but increasing selectivity for 3-pyridinemethanal. To resolve this, employ controlled experiments with in-situ UV-Vis or HPLC monitoring to track intermediates. Adjusting potential and pH simultaneously can balance charge transfer efficiency and product stability .

Q. Why does the PEC method outperform photocatalytic (PC) oxidation under nitrogen atmospheres?

Methodological Answer: PEC’s applied potential drives electron-hole separation independently of O₂, whereas PC relies on dissolved O₂ as an electron acceptor. In N₂ environments, PEC maintains activity due to enhanced charge carrier mobility, while PC becomes inactive. Cathodic reduction of intermediates in PEC further stabilizes the reaction pathway .

Q. How can synthetic routes for pyridinemethanol-based pharmaceutical intermediates be optimized?

Methodological Answer: Leverage coordination chemistry strategies, such as using 1-(4,5,6-trimethylpyridin-3-yl)methanamine as a ligand or building block. Optimize solvent systems (e.g., dichloromethane with NaOH for nucleophilic substitutions) and consult databases like Reaxys or Pistachio for reaction feasibility. Stepwise functionalization (e.g., methoxylation) improves regioselectivity .

Q. What experimental designs address pH-dependent limitations in pyridinemethanol oxidation?

Methodological Answer: PEC allows reactions across pH 2–12, unlike PC, which fails under acidic conditions. Design pH-gradient experiments to identify optimal ranges (e.g., pH 7 for vitamin B₃ synthesis). Use buffer systems to stabilize intermediates and mitigate protonation effects on catalytic sites .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting data on nanotube morphology versus photocurrent intensity?

Methodological Answer: While longer nanotubes generally enhance photocurrent, defects or incomplete anatase crystallization can reduce activity. Cross-validate SEM/XRD with electrochemical impedance spectroscopy (EIS) to distinguish structural vs. electronic contributions. Statistical tools like ANOVA can isolate significant variables .

Q. What methodologies reconcile low PC activity with high PEC efficiency for pyridinemethanol oxidation?

Methodological Answer: Conduct comparative studies under identical conditions (pH, light source). Use transient absorption spectroscopy to quantify charge recombination rates. PEC’s external bias suppresses recombination, explaining its superior performance. Theoretical modeling (DFT) can further elucidate reaction mechanisms .

Structural and Functional Modifications

Q. How do substituents (e.g., methoxy, methyl groups) on the pyridinemethanol core influence reactivity?

Methodological Answer: Electron-donating groups (e.g., methoxy in 4-Methoxy-3,5-dimethyl-2-pyridinemethanol) enhance stability of intermediates by resonance effects. Steric hindrance from methyl groups may slow kinetics but improve selectivity. Systematic SAR studies using analogs with varying substituents can map functional group contributions .

Q. What strategies improve the yield of pyridinemethanol derivatives in multi-step syntheses?

Methodological Answer: Optimize protecting groups (e.g., silyl ethers for hydroxyl protection) and catalysts (e.g., Pd for cross-coupling). Monitor reaction progress via LC-MS and adjust stoichiometry/temperature dynamically. Purification techniques like flash chromatography or recrystallization enhance final product purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.